

# An In-Depth Technical Guide to (2-(Difluoromethyl)pyridin-4-yl)methanol

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## Compound of Interest

**Compound Name:** (2-(Difluoromethyl)pyridin-4-yl)methanol

**Cat. No.:** B1404664

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CAS Number: 1428532-80-2

## Introduction: A Pivotal Building Block in Modern Drug Discovery

**(2-(Difluoromethyl)pyridin-4-yl)methanol** is a fluorinated pyridine derivative of significant interest to the pharmaceutical and agrochemical industries.<sup>[1][2][3]</sup> Its structure, featuring a difluoromethyl group at the 2-position and a hydroxymethyl group at the 4-position of the pyridine ring, makes it a valuable intermediate in the synthesis of complex bioactive molecules. <sup>[1]</sup> The strategic incorporation of the difluoromethyl (-CF<sub>2</sub>H) moiety is a well-established strategy in medicinal chemistry to enhance the pharmacological profile of drug candidates. This group can improve metabolic stability, modulate lipophilicity, and enhance binding affinity to biological targets.<sup>[1]</sup> The hydroxymethyl group provides a versatile handle for further chemical modifications, allowing for the construction of diverse molecular architectures.<sup>[1]</sup> This guide provides a comprehensive technical overview of **(2-(difluoromethyl)pyridin-4-yl)methanol**, including its synthesis, physicochemical properties, applications in drug discovery, and safety considerations, tailored for researchers, scientists, and drug development professionals.

## Physicochemical Properties

A thorough understanding of the physicochemical properties of **(2-(difluoromethyl)pyridin-4-yl)methanol** is essential for its effective use in synthesis and formulation. The following table

summarizes key properties of this compound.

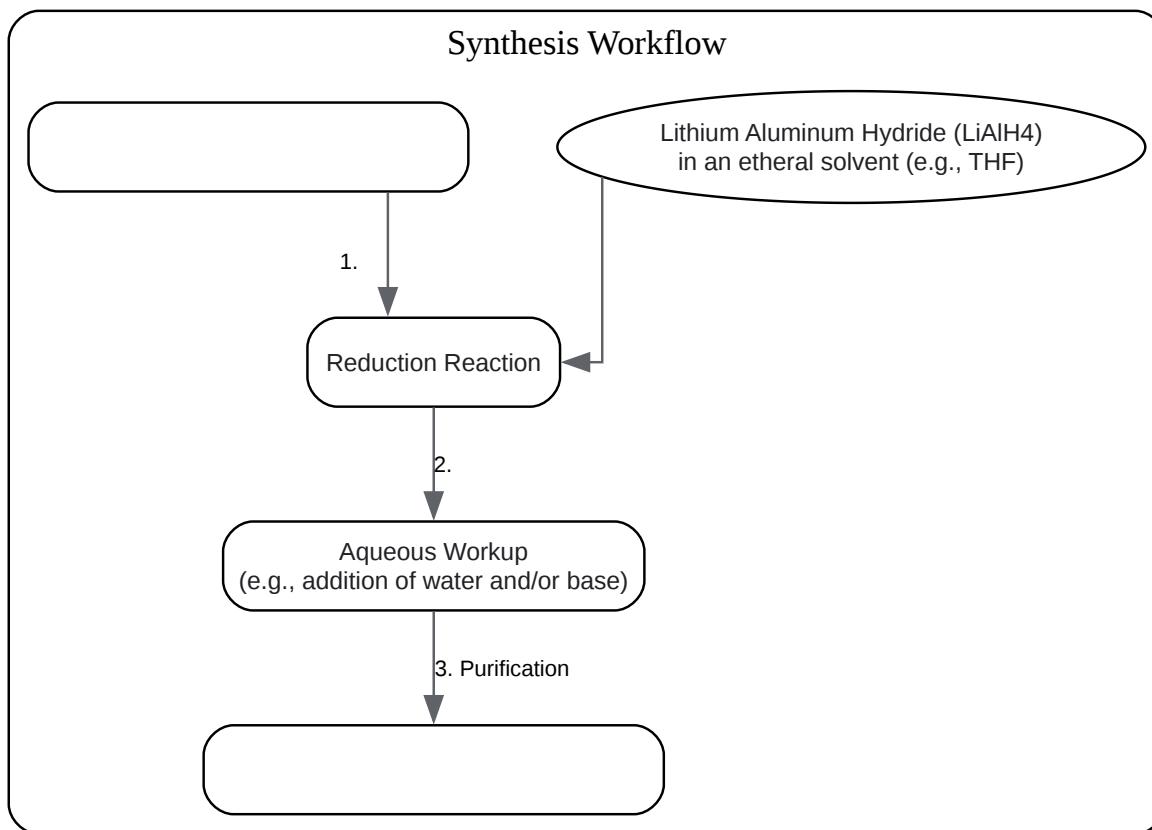
Property	Value	Source
CAS Number	1428532-80-2	<a href="#">[4]</a> <a href="#">[5]</a>
Molecular Formula	C7H7F2NO	<a href="#">[1]</a> <a href="#">[4]</a> <a href="#">[6]</a>
Molecular Weight	159.13 g/mol	<a href="#">[1]</a> <a href="#">[4]</a>
Appearance	Not explicitly stated, but related compounds are often solids or liquids.	
Melting Point	Not available in searched results.	<a href="#">[1]</a>
Boiling Point	Not available in searched results.	<a href="#">[1]</a> <a href="#">[6]</a>
Solubility	Not explicitly stated, but likely soluble in common organic solvents.	
SMILES	OCC1=CC(C(F)F)=NC=C1	<a href="#">[6]</a>

## Synthesis of (2-(Difluoromethyl)pyridin-4-yl)methanol

The synthesis of **(2-(difluoromethyl)pyridin-4-yl)methanol** typically involves the reduction of a corresponding carboxylic acid or ester derivative, such as methyl 2-(difluoromethyl)isonicotinate. A common and effective reducing agent for this transformation is lithium aluminum hydride (LiAlH<sub>4</sub>).

## Conceptual Synthesis Workflow

The general workflow for the synthesis involves the reduction of the ester functionality to a primary alcohol. This is a standard transformation in organic synthesis, where the powerful nucleophilic hydride from LiAlH<sub>4</sub> attacks the electrophilic carbonyl carbon of the ester.



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Caption: General workflow for the synthesis of **(2-(Difluoromethyl)pyridin-4-yl)methanol**.

## Detailed Experimental Protocol: Reduction of Methyl 2-(difluoromethyl)isonicotinate

This protocol is a representative procedure based on the common application of lithium aluminum hydride for the reduction of esters to alcohols.<sup>[7][8]</sup>

Materials:

- Methyl 2-(difluoromethyl)isonicotinate
- Lithium aluminum hydride (LiAlH4)
- Anhydrous tetrahydrofuran (THF)

- Anhydrous sodium sulfate or magnesium sulfate
- Water
- Saturated aqueous solution of sodium potassium tartrate (Rochelle's salt) or dilute sodium hydroxide solution
- Ethyl acetate
- Standard laboratory glassware for inert atmosphere reactions (e.g., oven-dried round-bottom flask, condenser, dropping funnel, nitrogen/argon inlet)
- Magnetic stirrer and heating mantle
- Rotary evaporator
- Silica gel for column chromatography

**Procedure:**

- Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a condenser, a dropping funnel, and a nitrogen or argon inlet, suspend lithium aluminum hydride (typically 1.5 to 2 equivalents) in anhydrous THF.
- Cooling: Cool the suspension to 0 °C using an ice-water bath.
- Addition of Starting Material: Dissolve methyl 2-(difluoromethyl)isonicotinate (1 equivalent) in anhydrous THF and add it dropwise to the stirred LiAlH4 suspension via the dropping funnel, maintaining the temperature at 0 °C. The rate of addition should be controlled to prevent an excessive exotherm.
- Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction for several hours (typically 2-4 hours, or until TLC analysis indicates complete consumption of the starting material).
- Quenching: Carefully and slowly quench the reaction by cooling the flask back to 0 °C and adding water dropwise to decompose the excess LiAlH4. This process is highly exothermic and generates hydrogen gas, so it must be performed with extreme caution in a well-

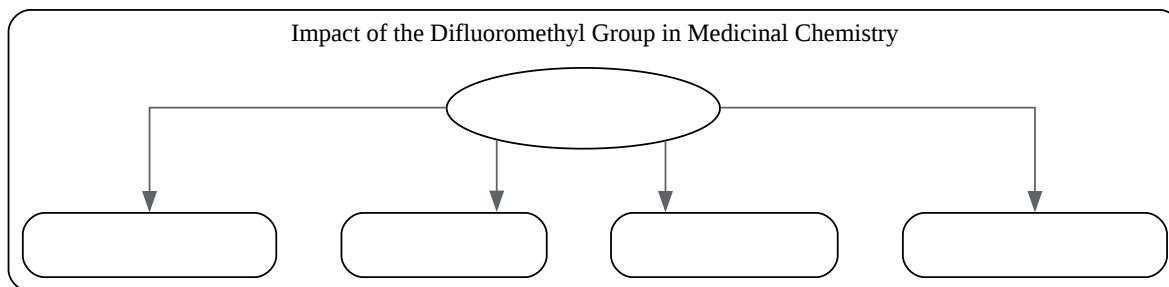
ventilated fume hood. Subsequently, add a dilute solution of sodium hydroxide or a saturated solution of Rochelle's salt and stir until the grey precipitate turns into a white, filterable solid.

- **Filtration and Extraction:** Filter the resulting slurry through a pad of Celite®, washing the filter cake with THF or ethyl acetate. Combine the filtrates and dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
- **Concentration:** Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
- **Purification:** Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure **(2-(difluoromethyl)pyridin-4-yl)methanol**.

**Self-Validation:** The identity and purity of the final product should be confirmed by analytical techniques such as  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, and mass spectrometry. The disappearance of the ester carbonyl signal and the appearance of the alcohol proton signal in the NMR spectra would validate the success of the reduction.

## The Role of the Difluoromethyl Group in Drug Design

The difluoromethyl group is a privileged moiety in medicinal chemistry due to its unique electronic and steric properties, which can significantly enhance the therapeutic potential of a molecule.



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Caption: Key advantages of incorporating a difluoromethyl group into drug candidates.

- **Metabolic Stability:** The strong carbon-fluorine bonds in the difluoromethyl group make it more resistant to metabolic degradation, particularly oxidative metabolism, which can lead to a longer *in vivo* half-life of the drug.
- **Lipophilicity and Permeability:** The difluoromethyl group can increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes and enhance oral bioavailability.
- **Binding Affinity:** The electron-withdrawing nature of the fluorine atoms can alter the electronic properties of the parent molecule, potentially leading to stronger interactions with the target protein.
- **Bioisosterism:** The -CF<sub>2</sub>H group can act as a bioisostere for hydroxyl (-OH) and thiol (-SH) groups. This allows for the replacement of these functional groups to improve metabolic stability while maintaining or even enhancing biological activity.<sup>[9]</sup>

## Applications in Drug Discovery and Development

**(2-(Difluoromethyl)pyridin-4-yl)methanol** serves as a key building block for the synthesis of a variety of pharmacologically active compounds. The presence of the fluorinated pyridine scaffold is common in many modern pharmaceuticals.<sup>[2][3]</sup> While specific therapeutic agents derived directly from this compound are not detailed in the provided search results, its structural motifs are highly relevant to several areas of drug discovery, particularly in the development of kinase inhibitors.

Kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. The pyridine ring is a common scaffold in many kinase inhibitors, and the introduction of a difluoromethyl group can enhance their potency and selectivity.

## Safety and Handling

Proper handling of **(2-(difluoromethyl)pyridin-4-yl)methanol** is essential to ensure laboratory safety. The following information is based on data for the compound and structurally related molecules.

- Hazard Statements: Based on available data, this compound may be associated with the following hazards:
  - H315: Causes skin irritation.[6]
  - H319: Causes serious eye irritation.[6]
  - H335: May cause respiratory irritation.[6]
- Precautionary Statements:
  - P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[6]
  - P264: Wash skin thoroughly after handling.[6]
  - P271: Use only outdoors or in a well-ventilated area.[6]
  - P280: Wear protective gloves/protective clothing/eye protection/face protection.[6]
  - P302+P352: IF ON SKIN: Wash with plenty of soap and water.[6]
  - P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. [6]
  - P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6]

Storage: Store in a cool, dry, and well-ventilated area, away from incompatible substances. Keep the container tightly closed.

Personal Protective Equipment (PPE):

- Eye/Face Protection: Wear chemical safety goggles or a face shield.

- Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.
- Respiratory Protection: Use in a well-ventilated fume hood. If engineering controls are not sufficient, a NIOSH-approved respirator may be necessary.

## Conclusion

**(2-(Difluoromethyl)pyridin-4-yl)methanol** is a strategically important building block in the synthesis of novel therapeutic agents. Its unique combination of a difluoromethyl group and a reactive hydroxymethyl group on a pyridine scaffold offers medicinal chemists a powerful tool to enhance the drug-like properties of new molecular entities. A thorough understanding of its synthesis, properties, and safe handling is crucial for its effective application in the advancement of drug discovery and development programs.

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Address: 3281 E Guasti Rd  
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